5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide 5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 449787-70-6
VCID: VC4236476
InChI: InChI=1S/C19H15ClN4O5S/c1-11-2-5-13(6-3-11)23-18(15-9-30(28,29)10-16(15)22-23)21-19(25)14-8-12(20)4-7-17(14)24(26)27/h2-8H,9-10H2,1H3,(H,21,25)
SMILES: CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Molecular Formula: C19H15ClN4O5S
Molecular Weight: 446.86

5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

CAS No.: 449787-70-6

Cat. No.: VC4236476

Molecular Formula: C19H15ClN4O5S

Molecular Weight: 446.86

* For research use only. Not for human or veterinary use.

5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide - 449787-70-6

Specification

CAS No. 449787-70-6
Molecular Formula C19H15ClN4O5S
Molecular Weight 446.86
IUPAC Name 5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Standard InChI InChI=1S/C19H15ClN4O5S/c1-11-2-5-13(6-3-11)23-18(15-9-30(28,29)10-16(15)22-23)21-19(25)14-8-12(20)4-7-17(14)24(26)27/h2-8H,9-10H2,1H3,(H,21,25)
Standard InChI Key VUZBAETZUCQZPB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]

Introduction

The compound 5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a complex organic molecule with a specific chemical structure. It belongs to the class of benzamides, which are known for their diverse biological activities and applications in pharmaceuticals. This compound, with the CAS number 449787-80-8, is characterized by its unique molecular structure, which includes a thieno[3,4-c]pyrazol ring system linked to a nitrobenzamide moiety.

Synthesis and Preparation

The synthesis of 5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide typically involves multiple steps, starting from the preparation of the thieno[3,4-c]pyrazole ring system. This may involve condensation reactions and subsequent coupling with a nitrobenzoyl chloride derivative. The detailed synthetic pathway can vary based on the specific conditions and reagents used.

Biological Activity and Applications

While specific biological activities of this compound are not widely documented in the available literature, compounds with similar structures have shown potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The presence of a nitro group and the thieno[3,4-c]pyrazole ring system could confer unique pharmacological properties.

Research Findings and Future Directions

Research on compounds like 5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is ongoing, with a focus on exploring their biological activities and potential therapeutic applications. Future studies may involve in vitro and in vivo evaluations to assess their efficacy and safety profiles.

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